molecular formula C9H12O2 B14875262 2-(1-Hydroxyethyl)-4-methylphenol

2-(1-Hydroxyethyl)-4-methylphenol

Cat. No.: B14875262
M. Wt: 152.19 g/mol
InChI Key: MJAVRHJREGOAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxyethyl)-4-methylphenol is an organic compound with a phenolic structure It is characterized by a hydroxyl group (-OH) attached to the benzene ring, along with a hydroxyethyl group (-CH2CH2OH) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-methylphenol (p-cresol)

    Reagent: Ethylene oxide

    Catalyst: Sodium hydroxide (NaOH)

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under pressure to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(1-oxoethyl)-4-methylphenol.

    Reduction: Formation of 2-(1-hydroxyethyl)-4-methylcyclohexanol.

    Substitution: Formation of 2-(1-alkoxyethyl)-4-methylphenol or 2-(1-acetoxyethyl)-4-methylphenol.

Scientific Research Applications

2-(1-Hydroxyethyl)-4-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol (p-Cresol): Lacks the hydroxyethyl group, making it less versatile in certain applications.

    2-(1-Hydroxyethyl)-9,10-anthraquinone: Contains an anthraquinone structure, which imparts different chemical properties.

    1,8-Dihydroxy-2-(1-hydroxyethyl)anthracene-9,10-dione: Similar hydroxyethyl group but with an anthracene backbone.

Uniqueness

2-(1-Hydroxyethyl)-4-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its phenolic structure, combined with the hydroxyethyl and methyl groups, allows for diverse chemical modifications and interactions.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(1-hydroxyethyl)-4-methylphenol

InChI

InChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3

InChI Key

MJAVRHJREGOAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.